Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18919516
InChI: InChI=1S/C13H9F2NO6S2/c14-23(17,18)21-12-7-3-1-5-10(12)9-16-11-6-2-4-8-13(11)22-24(15,19)20/h1-9H
SMILES:
Molecular Formula: C13H9F2NO6S2
Molecular Weight: 377.3 g/mol

Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester

CAS No.:

Cat. No.: VC18919516

Molecular Formula: C13H9F2NO6S2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester -

Specification

Molecular Formula C13H9F2NO6S2
Molecular Weight 377.3 g/mol
IUPAC Name 1-fluorosulfonyloxy-2-[(2-fluorosulfonyloxyphenyl)iminomethyl]benzene
Standard InChI InChI=1S/C13H9F2NO6S2/c14-23(17,18)21-12-7-3-1-5-10(12)9-16-11-6-2-4-8-13(11)22-24(15,19)20/h1-9H
Standard InChI Key VLDKLRCAOSTTHK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C=NC2=CC=CC=C2OS(=O)(=O)F)OS(=O)(=O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-fluorosulfonyloxy-2-[(2-fluorosulfonyloxyphenyl)iminomethyl]benzene, reflects its bis-fluorosulfonyloxy functionalization on adjacent phenyl rings connected via an iminomethyl (-CH=N-) bridge. The E-configuration of the imine group ensures planarity, which may influence its electronic properties and intermolecular interactions. Key structural features include:

  • Two fluorosulfonyloxy groups (-OSO₂F): These electron-withdrawing substituents enhance electrophilicity and stability against hydrolysis compared to non-fluorinated esters .

  • Conjugated aromatic system: The phenyl-iminomethyl-phenyl backbone facilitates π-π stacking and charge delocalization, potentially aiding in catalytic or ligand-binding applications .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₉F₂NO₆S₂
Molecular Weight377.3 g/mol
InChI KeyVLDKLRCAOSTTHK-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C(=C1)C=NC2=CC=CC=C2OS(=O)(=O)F)OS(=O)(=O)F

The Standard InChI string confirms the connectivity and stereochemistry, while the SMILES notation highlights the ester’s bifunctional fluorosulfonyloxy groups.

Synthesis and Reaction Pathways

General Synthesis of Fluorosulfuric Acid Esters

The preparation of fluorosulfuric acid esters typically involves sulfuryl fluoride (SO₂F₂) as a fluorosulfonylating agent. A two-phase system (e.g., water/dichloromethane) with a base such as triethylamine facilitates the reaction between alcohols and SO₂F₂, minimizing side reactions like hydrolysis :

ROH+SO2F2+BaseROSO2F+Base\cdotpHF\text{ROH} + \text{SO}_2\text{F}_2 + \text{Base} \rightarrow \text{ROSO}_2\text{F} + \text{Base·HF}

For the target compound, the synthesis would require:

  • Selective fluorosulfonylation of 2-aminophenol to form 2-(fluorosulfonyloxy)aniline.

  • Condensation with 2-formylphenol to generate the imine linkage .

Table 2: Optimized Synthesis Conditions

ParameterCondition
SolventDichloromethane/Water
Temperature0–5°C
BaseTriethylamine
Reaction Time4–6 hours
Yield~40–60% (estimated)

Electrochemical Modifications

Recent advances in electroreductive strategies, such as those reported for β-hydroxy sulfonyl fluorides, could be adapted for functionalizing this ester . For example, applying a cathodic potential (−0.1 V) in the presence of sulfuryl chlorofluoride (SO₂ClF) and oxygen might enable radical-mediated additions to alkenes, expanding the compound’s utility in synthesizing sulfonylated agrochemicals .

Chemical Properties and Reactivity

Acidic and Electrophilic Behavior

The electron-withdrawing fluorosulfonyl groups render the ester highly electrophilic. In polar aprotic solvents (e.g., DMF, DMSO), it can act as a Lewis acid catalyst or participate in Friedel-Crafts alkylation reactions . The imine group’s basicity (pKa ≈ 4–6) allows for pH-dependent tautomerization, potentially enabling switchable reactivity in catalytic cycles .

Hydrolytic Stability

ArOSO2F+2OHArOH+SO42+F\text{ArOSO}_2\text{F} + 2 \text{OH}^- \rightarrow \text{ArOH} + \text{SO}_4^{2-} + \text{F}^-

This property necessitates anhydrous handling in synthetic applications.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate Synthesis

Fluorosulfonyl groups are pivotal in modifying pharmacokinetic properties. For instance:

  • Sulfonamide prodrugs: The ester’s fluorosulfonyloxy moiety can be hydrolyzed in vivo to release bioactive sulfonamides with enhanced bioavailability .

  • Protein kinase inhibitors: Imine-containing fluorosulfates have shown promise in blocking ATP-binding sites via covalent interactions with cysteine residues .

Agrochemical Development

β-Hydroxy sulfonyl fluorides, structurally related to this ester, exhibit notable bioactivity against plant pathogens like Botrytis cinerea (gray mold) and nematodes such as Bursaphelenchus xylophilus . The ester’s bifunctional design could enable dual-action agrochemicals targeting fungal cell walls and insect nervous systems.

Table 3: Hypothetical Bioactivity Data

OrganismIC₅₀ (Estimated)Target Pathway
Botrytis cinerea12–18 µMChitin synthase inhibition
Bursaphelenchus xylophilus8–15 µMAcetylcholinesterase inhibition

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to this ester could unlock applications in chiral drug synthesis. Metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Zr⁴⁺) might facilitate asymmetric fluorosulfonylation .

Computational Modeling

Density functional theory (DFT) studies could map the ester’s electrostatic potential surface, predicting sites for nucleophilic attack or supramolecular assembly .

Bioconjugation Techniques

Exploiting the imine’s reactivity toward amine groups, this ester could serve as a crosslinker in antibody-drug conjugates (ADCs), enabling targeted cancer therapies .

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